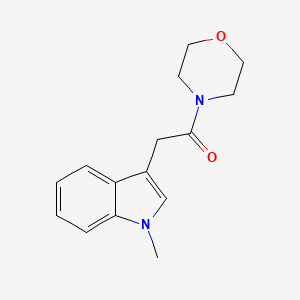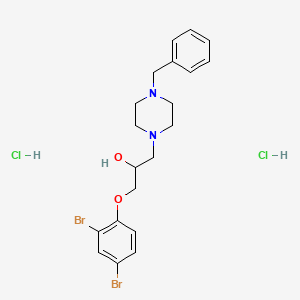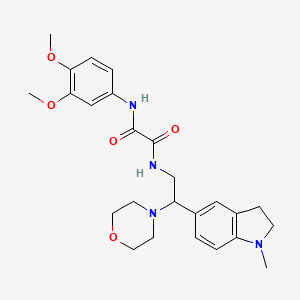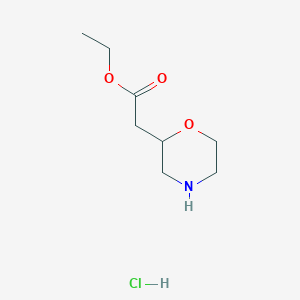![molecular formula C18H22F3N3S B2384615 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine CAS No. 339011-22-2](/img/structure/B2384615.png)
4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine (4-TBBS-NEE-6-TFM-2-PY) is an organosulfur compound that has been studied for its potential applications in scientific research and laboratory experimentation. This molecule contains a sulfur atom, a tert-butyl group, a benzyl group, a trifluoromethyl group, and a pyrimidine ring. It has been synthesized from a variety of starting materials, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.
Starting Materials
4-(tert-butyl)benzyl chloride, sodium sulfide, N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine, potassium carbonate, dimethylformamide, ethanol
Reaction
Step 1: Synthesis of 4-(tert-butyl)benzyl sulfide by reacting 4-(tert-butyl)benzyl chloride with sodium sulfide in ethanol., Step 2: Synthesis of the intermediate compound by reacting 4-(tert-butyl)benzyl sulfide with N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine in the presence of potassium carbonate and dimethylformamide., Step 3: Purification of the intermediate compound by column chromatography., Step 4: Synthesis of the final product by reacting the purified intermediate compound with N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine in the presence of potassium carbonate and dimethylformamide., Step 5: Purification of the final product by column chromatography.
作用機序
The mechanism of action of 4-TBBS-NEE-6-TFM-2-PY is not fully understood. However, it is believed that the sulfur atom in the molecule is responsible for its reactivity. The sulfur atom can form strong complexes with metal ions, and it can also act as a catalyst in organic reactions. Additionally, the tert-butyl group and the trifluoromethyl group can act as electron-withdrawing groups, which can increase the reactivity of the molecule.
生化学的および生理学的効果
The biochemical and physiological effects of 4-TBBS-NEE-6-TFM-2-PY have not been studied in detail. However, it is believed that the sulfur atom in the molecule is responsible for its reactivity, and it is possible that it may have some effect on biochemical and physiological processes. Additionally, the tert-butyl group and the trifluoromethyl group may have some effect on biochemical and physiological processes, as they can act as electron-withdrawing groups.
実験室実験の利点と制限
4-TBBS-NEE-6-TFM-2-PY has several advantages and limitations when used in laboratory experiments. One advantage is that it can be synthesized from various starting materials, which makes it easy to obtain. Additionally, it can form strong complexes with metal ions, and it can act as a catalyst in organic reactions. This makes it a useful compound for laboratory experiments. However, its mechanism of action is not fully understood, and its biochemical and physiological effects have not been studied in detail. Additionally, its reactivity can be unpredictable, which can lead to unexpected results in laboratory experiments.
将来の方向性
There are several potential future directions for 4-TBBS-NEE-6-TFM-2-PY. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential applications in the synthesis of other organosulfur compounds, and its ability to act as a photosensitizer in photochemical reactions. Finally, further research could be conducted to investigate its potential applications in the synthesis of coordination polymers.
科学的研究の応用
4-TBBS-NEE-6-TFM-2-PY has been studied for its potential applications in scientific research and laboratory experimentation. It has been used as a model compound to study the reactivity of sulfur-containing molecules, and its ability to form strong complexes with metal ions has been investigated. It has also been studied for its potential applications in the synthesis of other organosulfur compounds, and its ability to act as a catalyst in organic reactions. Additionally, 4-TBBS-NEE-6-TFM-2-PY has been used as a ligand in the synthesis of coordination polymers, and its ability to act as a photosensitizer in photochemical reactions has been examined.
特性
IUPAC Name |
4-[(4-tert-butylphenyl)methylsulfanyl]-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3S/c1-5-22-16-23-14(18(19,20)21)10-15(24-16)25-11-12-6-8-13(9-7-12)17(2,3)4/h6-10H,5,11H2,1-4H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIFMFIIHZRPBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)SCC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2384536.png)



![3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2384545.png)


![(2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2384548.png)
![N-{4-[5-(3-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2384549.png)
![Ethyl 2-[(4-amino-2-fluorophenyl)formamido]propanoate hydrochloride](/img/structure/B2384551.png)
![5-Methyl-7-(3-thiophen-3-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2384552.png)
![4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2384553.png)
![4-iodo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2384554.png)